Ethyl 3-(isopropylamino)propanoate

Agrochemical synthesis Carbamate insecticide Industrial intermediate

Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4), systematically named ethyl N-isopropyl-β-alaninate, is a β-amino acid ester derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol. This compound exists as a clear colorless to pale yellow liquid under ambient conditions (density 0.919-0.97 g/cm³ at 20°C; boiling point 215-225°C) and is also available as a hydrochloride salt, a water-soluble solid.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 16217-22-4
Cat. No. B1280517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(isopropylamino)propanoate
CAS16217-22-4
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCNC(C)C
InChIInChI=1S/C8H17NO2/c1-4-11-8(10)5-6-9-7(2)3/h7,9H,4-6H2,1-3H3
InChIKeyBGEHOKVPALSAIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(isopropylamino)propanoate CAS 16217-22-4: Core Chemical and Procurement Baseline


Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4), systematically named ethyl N-isopropyl-β-alaninate, is a β-amino acid ester derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol [1]. This compound exists as a clear colorless to pale yellow liquid under ambient conditions (density 0.919-0.97 g/cm³ at 20°C; boiling point 215-225°C) [2] and is also available as a hydrochloride salt, a water-soluble solid . As a specialty ester-amine hybrid bearing both an ethyl ester moiety and a secondary isopropylamino group, it exhibits a predicted pKa of 9.55 ± 0.29 and an XLogP3 of 0.8, positioning it as an intermediate-polarity compound with moderate aqueous compatibility and a single hydrogen bond donor .

1
Synthesis intermediate for carbamate agrochemical production
Benfuracarb coupling pathway context
2
Proteomics reagent with secondary amine H-bond donor capacity
Supports hydrogen-bonding-dependent assays
3
Chiral building block for asymmetric synthesis workflows
β-amino alcohol derivative context

Ethyl 3-(isopropylamino)propanoate CAS 16217-22-4: Structural Specificity Prevents Direct Class-Level Interchange


Despite sharing a β-alanine ester core with numerous analogs, ethyl 3-(isopropylamino)propanoate possesses a distinctive N-isopropyl substitution pattern and ester terminus that directly dictates its industrial applicability and physicochemical behavior [1]. The isopropyl group provides a specific steric and electronic profile that enables its role as the exclusive intermediate in Benfuracarb (CAS 82560-54-1) insecticide synthesis—a downstream industrial pathway inaccessible to methyl, ethyl, tert-butyl, or cyclohexyl N-substituted β-alanine ester analogs [2]. Furthermore, the secondary amine (H-bond donor count = 1) confers solubility and reactivity characteristics that differ markedly from tertiary N-methylated derivatives (H-bond donor count = 0), which alters nucleophilicity and hydrogen-bonding capacity in proteomics applications [3]. Procurement based solely on the β-alanine ester scaffold without precise isopropylamino substitution will yield a compound incapable of replicating the documented applications.

Attribute
This Compound (N-Isopropyl)
Close Analogs (tert-Butyl, N-Me, Cyclohexyl)
Industrial Pathway
Reported Benfuracarb intermediate
May lack documented agrochemical pathway
Amine Type
Secondary amine: H-bond donor present
Tertiary amine: no H-bond donor capacity
Lipophilicity Context
Moderate polarity profile
Higher lipophilicity may shift partitioning

Ethyl 3-(isopropylamino)propanoate CAS 16217-22-4: Quantitative Differentiation Evidence Versus Closest Analogs


Industrial Pathway Exclusivity: Essential Intermediate for Benfuracarb Insecticide Production

Ethyl 3-(isopropylamino)propanoate is a documented and chemically required intermediate for the commercial production of Benfuracarb (CAS 82560-54-1), a systemic carbamate insecticide [1]. The final synthetic step in Benfuracarb manufacture involves the reaction of Carbofuran with sulfur dichloride followed by coupling with β-alanine-N-(1-methylethyl)-ethyl ester—the precise systematic name of this compound [2]. By contrast, closely related β-alanine ester analogs including N-tert-butyl-β-alanine ethyl ester and N-cyclohexyl-β-alanine ethyl ester lack this documented industrial pathway application and would not yield the target Benfuracarb molecule upon identical reaction conditions [3]. This represents a binary procurement decision: only the isopropyl-substituted compound enables this specific downstream product.

Industrial Pathway
Head-to-head
Required intermediate for Benfuracarb final coupling step
Binary procurement decision: N-isopropyl substitution enables this pathway
tert-Butyl and cyclohexyl analogs not validated for this route
Agrochemical synthesis Carbamate insecticide Industrial intermediate

Hydrogen Bond Donor Capacity: Secondary Amine vs. Tertiary N-Methyl Analog

The presence of a secondary amine (NH) in ethyl 3-(isopropylamino)propanoate confers a hydrogen bond donor count of 1, whereas the N-methylated analog ethyl 3-[isopropyl(methyl)amino]propanoate possesses a hydrogen bond donor count of 0 [1]. This difference is critical for applications relying on hydrogen bonding interactions, including protein affinity studies and solubility in protic media. The tertiary amine analog is incapable of serving as a hydrogen bond donor, fundamentally altering its behavior in proteomics research—a primary application documented for this compound [2].

H-Bond Donor Count
Head-to-head
Target (NH): 1 donor
N-Me analog: 0 donors
Determines suitability for H-bond-dependent proteomics assays
Computed molecular descriptor; PubChem
Proteomics Bioconjugation Solubility

Lipophilicity Differentiation: XLogP3 Variation from N-Methyl Analog

Ethyl 3-(isopropylamino)propanoate has a computed XLogP3 value of 0.8, indicating moderate lipophilicity . In direct comparison, the N-methylated tertiary amine analog ethyl 3-[isopropyl(methyl)amino]propanoate exhibits an XLogP3 of 1.3, reflecting a 0.5 log unit increase in predicted lipophilicity due to the replacement of a polar NH group with a hydrophobic N-methyl group [1]. This quantitative difference affects predictions of membrane permeability, organic-aqueous partitioning, and chromatographic retention behavior.

Lipophilicity
Computed descriptor
Target XLogP3: 0.8
N-Me analog XLogP3: 1.3
Moderate polarity; N-methylation increases predicted lipophilicity
Δ +0.5 log units; affects partitioning and retention context
Membrane permeability Partition coefficient Drug design

Commercial Purity Specifications and Quality Control Parameters

Ethyl 3-(isopropylamino)propanoate is commercially available with well-defined, quantifiable purity specifications that exceed baseline expectations. Suppliers offer the compound at purity levels ≥98.5% by GC, with controlled residual isopropylamine at ≤0.2%, water content ≤0.3% (Karl Fischer), and heavy metals ≤10 ppm (ICP-MS), compliant with ICH Q3D elemental impurities guidelines [1]. For applications requiring higher stringency, enantiomeric purity of >99% ee is achievable, with low residual solvents (<50 ppm) [2]. These documented quality parameters provide procurement with verifiable, batch-consistent criteria that are not uniformly available or documented for all β-alanine ester analogs.

Quality Specs
Supplier specification
≥98.5% GC purity
≤0.2% residual isopropylamine
Documented batch-consistency parameters support procurement decisions
ICH Q3D compliant; ≤10 ppm heavy metals; ≤0.3% H₂O
Procurement Quality assurance cGMP

Ethyl 3-(isopropylamino)propanoate CAS 16217-22-4: Evidence-Backed Application Scenarios


Benfuracarb Agrochemical Intermediate Production

Procurement for industrial-scale synthesis of the carbamate insecticide Benfuracarb (CAS 82560-54-1). This compound is the required β-alanine-N-(1-methylethyl)-ethyl ester intermediate in the final coupling step with Carbofuran and sulfur dichloride [1]. Selection of any N-substituted analog other than isopropyl will fail to yield the target Benfuracarb molecule.

Proteomics Research Requiring Secondary Amine Hydrogen Bond Donor

Applications in proteomics that depend on hydrogen bond donor capacity for protein interaction studies [1]. The compound's secondary amine (H-bond donor count = 1) enables hydrogen bonding not possible with N-methylated tertiary amine analogs (H-bond donor count = 0) [2].

Asymmetric Synthesis and Chiral Building Block Applications

Use as a chiral building block in asymmetric synthesis, particularly for β-amino alcohol derivatives in chiral catalysis and pharmaceutical API synthesis (CNS agents, antiviral drugs) [1]. Enantiomeric purity of >99% ee is commercially available with low residual solvents (<50 ppm), meeting the stringent requirements for stereoselective transformations [2].

Quality-Controlled Research Requiring ICH Q3D-Compliant Materials

Procurement for research programs requiring documented batch consistency and elemental impurities compliance. This compound is available with ICH Q3D-compliant specifications: ≥98.5% GC purity, ≤0.2% residual isopropylamine, ≤0.3% water, and ≤10 ppm heavy metals [1]. These verifiable quality parameters support reproducible experimental outcomes and regulatory documentation.

Application
Selection Property
Validation Focus
Benfuracarb intermediate production
N-isopropyl substitution specificity
Benfuracarb coupling pathway review
Proteomics H-bond-dependent research
Secondary amine donor capacity
H-bond interaction assay context
Asymmetric synthesis and chiral building block
Enantiomeric purity context
Chiral identity and ee verification
Quality-controlled research programs
Batch-level specification review
COA and impurity profile verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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